molecular formula C14H16ClN3O4S2 B11310236 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11310236
M. Wt: 389.9 g/mol
InChI Key: LIUMCXMDRPDIQZ-UHFFFAOYSA-N
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Description

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfonamide group, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the dihydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the dihydropyrimidine ring can interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Shares a sulfonamide group and chlorophenyl group.

    N-(4-CHLOROPHENYL)-4-(METHYL((4-METHYLPHENYL)SULFONYL)AMINO)BUTANAMIDE: Contains a similar chlorophenyl group and sulfonamide group.

Uniqueness

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of a dihydropyrimidine ring with a sulfonamide group and a chlorophenyl group

Properties

Molecular Formula

C14H16ClN3O4S2

Molecular Weight

389.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H16ClN3O4S2/c1-9-12(13(19)18-14(20)17-9)24(21,22)16-6-7-23-8-10-2-4-11(15)5-3-10/h2-5,16H,6-8H2,1H3,(H2,17,18,19,20)

InChI Key

LIUMCXMDRPDIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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